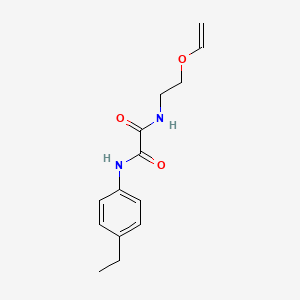
N-(2-ethenoxyethyl)-N'-(4-ethylphenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethenoxyethyl)-N’-(4-ethylphenyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound features an ethenoxyethyl group and an ethylphenyl group attached to the oxamide core, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethenoxyethyl)-N’-(4-ethylphenyl)oxamide typically involves the reaction of 2-ethenoxyethylamine with 4-ethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification methods. The choice of solvents, reagents, and reaction conditions would be tailored to ensure scalability and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ethenoxyethyl)-N’-(4-ethylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-ethenoxyethyl)-N’-(4-ethylphenyl)oxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-ethoxyethyl)-N’-(4-ethylphenyl)oxamide
- N-(2-ethenoxyethyl)-N’-(4-methylphenyl)oxamide
- N-(2-ethenoxyethyl)-N’-(4-ethylphenyl)urea
Uniqueness
N-(2-ethenoxyethyl)-N’-(4-ethylphenyl)oxamide may exhibit unique properties due to the presence of both ethenoxyethyl and ethylphenyl groups. These groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Conclusion
N-(2-ethenoxyethyl)-N’-(4-ethylphenyl)oxamide is a compound with diverse potential applications in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable subject of study for researchers.
Propriétés
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-11-5-7-12(8-6-11)16-14(18)13(17)15-9-10-19-4-2/h4-8H,2-3,9-10H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBFOTAQHFWZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B5127579.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]propan-2-ol](/img/structure/B5127583.png)
![1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5127590.png)
![3-chloro-N-[3-chloro-4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5127593.png)
![(3Z)-1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)


![1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine](/img/structure/B5127621.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B5127623.png)

![(2R*,6S*)-4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5127655.png)
methyl}phosphonate](/img/structure/B5127661.png)
![(4Z)-1-phenyl-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5127669.png)
